REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[N:6][CH:7]=1.O.NN>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=NC1)CN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
|
O.NN
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a Celite® pad
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the crude product was dissolved in 1N HCl solution (15 mL)
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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WASH
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Details
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it was washed with acetone (10 mL×3)
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Type
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FILTRATION
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Details
|
the precipitate was collected by filtration
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C=NC1)CN
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.95 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 97.7% | |
YIELD: CALCULATEDPERCENTYIELD | 115.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |